D-Ribose-2-13C
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Overview
Description
D-Ribose-2-13C is a compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring hydroxymethyl and triol functional groups. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-2-13C typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often involve the use of catalysts, temperature control, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
D-Ribose-2-13C undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
D-Ribose-2-13C has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of D-Ribose-2-13C involves its interaction with specific molecular targets and pathways. The hydroxymethyl and triol groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol: A closely related compound with similar functional groups but different isotopic labeling.
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another similar compound with a different ring structure.
Uniqueness
D-Ribose-2-13C is unique due to its specific stereochemistry and isotopic labeling, which can provide distinct advantages in research and industrial applications. Its unique properties make it a valuable tool for studying complex chemical and biological systems.
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-VTUWIFRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583535 |
Source
|
Record name | D-(2-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83379-40-2 |
Source
|
Record name | D-(2-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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